4-amino-3-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one
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Overview
Description
4-amino-3-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The compound also features an amino group, a chlorophenyl group, and a methylsulfanyl group
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazoles, have been known to interact with various targets, including heme proteins and cytochrome p-450 .
Mode of Action
It’s worth noting that related compounds often interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involving acetylcholine release at the cholinergic synapsis .
Result of Action
Related compounds have been shown to possess antimicrobial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, storage conditions such as temperature and light exposure can affect the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one typically involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then cyclized with cyanogen bromide to yield the desired triazine compound. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (approximately 70-80°C)
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Amino derivatives
Substitution: Various substituted triazine derivatives
Scientific Research Applications
4-amino-3-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazole
- 4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-thiadiazole
- 4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-oxadiazole
Uniqueness
4-amino-3-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is unique due to its triazine ring structure, which imparts distinct chemical properties compared to other heterocycles like triazoles, thiadiazoles, and oxadiazoles
Properties
IUPAC Name |
4-amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4OS/c11-8-4-2-1-3-7(8)6-17-10-14-13-5-9(16)15(10)12/h1-5H,6,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFXNBCIFRMFED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=CC(=O)N2N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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